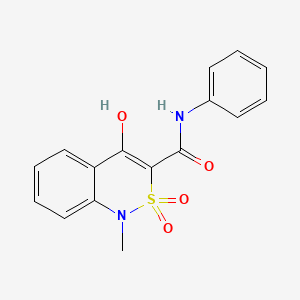

4-hydroxy-1-methyl-2,2-dioxo-N-phenyl-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carboxamide

Description

Historical Development of Benzothiazine Derivatives

Benzothiazines emerged as a significant heterocyclic system in the mid-20th century. The first 2,1-benzothiazines were synthesized in the 1960s through reactions involving sulfonamide derivatives. A pivotal advancement occurred in 1972 with Pfizer’s discovery of sudoxicam and piroxicam, anti-inflammatory agents featuring a 1,2-benzothiazine-3-carboxamide core. These discoveries spurred interest in benzothiazine-based drug design, leading to over 30 derivatives entering clinical trials by 2022.

The 21st century saw methodological breakthroughs, such as Harmata and Hong’s enantioselective synthesis of chiral 2,1-benzothiazines via sulfoximine carbanion chemistry. Recent innovations include organocatalytic cascades for constructing enantioenriched 1,3-benzothiazines and electrochemical dehydrogenative cyclization strategies.

Classification and Nomenclature

Benzothiazines are classified by sulfur/nitrogen positioning and oxidation states:

The target compound, 4-hydroxy-1-methyl-2,2-dioxo-N-phenyl-1,2-dihydro-2λ⁶,1-benzothiazine-3-carboxamide , derives from 1,2-benzothiazine. Its IUPAC name reflects:

General Properties of 1,2-Benzothiazines

1,2-Benzothiazines exhibit distinct physicochemical characteristics:

Physical Properties

- State : Crystalline solids (melting points: 180–250°C)

- Solubility : Moderate in polar aprotic solvents (DMF, DMSO)

- Spectroscopic signatures :

Chemical Reactivity

- Acid-base behavior : pKa ~4.5 for enolic -OH

- Electrophilic substitution : Favored at C-6 and C-8

- Ring transformations : Base-catalyzed rearrangements to benzisothiazoles

Stability

Position in Chemical Literature

This compound occupies a niche in synthetic and medicinal chemistry:

Synthetic Studies

- Key intermediate : Used in preparing anti-inflammatory agents via O-alkylation

- Patent activity : Listed in Matrix Scientific catalogs (CAS 36881-68-2) with multigram-scale synthetic protocols

- Derivatization : Serves as a scaffold for MAO inhibitors through hydrazone formation

Therapeutic Relevance

Analytical Characterization

| Technique | Key Data | Reference |

|---|---|---|

| X-ray diffraction | Orthorhombic crystal system (P2₁/n space group) | |

| HRMS | [M+H]⁺ = 331.0754 (calc. 331.0758) | |

| ¹³C NMR | C=O at 168.7 ppm, SO₂ at 125.3 ppm |

Properties

IUPAC Name |

4-hydroxy-1-methyl-2,2-dioxo-N-phenyl-2λ6,1-benzothiazine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O4S/c1-18-13-10-6-5-9-12(13)14(19)15(23(18,21)22)16(20)17-11-7-3-2-4-8-11/h2-10,19H,1H3,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLKKWQOKQDVKQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C(S1(=O)=O)C(=O)NC3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that similar compounds, such as isoxicam and meloxicam, are primarily used for the suppression of pain and pain syndromes of various etiology. These compounds are known to target enzymes involved in the inflammatory response, such as cyclooxygenase (COX) enzymes.

Mode of Action

Based on its structural similarity to known analgesics, it can be inferred that it may inhibit the activity of enzymes involved in the inflammatory response, such as cox enzymes. This inhibition could potentially reduce the production of prostaglandins, which are key mediators of inflammation and pain.

Biochemical Pathways

Given its potential role as an analgesic, it may affect the arachidonic acid pathway, which is involved in the production of prostaglandins. By inhibiting COX enzymes, the compound could potentially reduce the production of these inflammatory mediators, thereby alleviating pain.

Pharmacokinetics

Similar compounds are known to be well absorbed and widely distributed in the body. They are metabolized in the liver and excreted primarily in the urine.

Biochemical Analysis

Biochemical Properties

4-hydroxy-1-methyl-2,2-dioxo-N-phenyl-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. By inhibiting COX enzymes, 4-hydroxy-1-methyl-2,2-dioxo-N-phenyl-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carboxamide reduces the production of pro-inflammatory prostaglandins, thereby exerting its anti-inflammatory effects.

Cellular Effects

The effects of 4-hydroxy-1-methyl-2,2-dioxo-N-phenyl-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carboxamide on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to downregulate the expression of pro-inflammatory cytokines in immune cells, thereby reducing inflammation. Additionally, 4-hydroxy-1-methyl-2,2-dioxo-N-phenyl-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carboxamide can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and utilization.

Molecular Mechanism

The molecular mechanism of action of 4-hydroxy-1-methyl-2,2-dioxo-N-phenyl-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carboxamide involves several key interactions at the molecular level. This compound binds to the active sites of COX enzymes, inhibiting their activity and preventing the conversion of arachidonic acid to prostaglandins. Additionally, 4-hydroxy-1-methyl-2,2-dioxo-N-phenyl-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carboxamide can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in inflammation and cell survival.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-hydroxy-1-methyl-2,2-dioxo-N-phenyl-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carboxamide change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its biological activity. Long-term studies have shown that 4-hydroxy-1-methyl-2,2-dioxo-N-phenyl-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carboxamide can have sustained anti-inflammatory effects, but its efficacy may diminish with prolonged exposure due to degradation and metabolic inactivation.

Dosage Effects in Animal Models

The effects of 4-hydroxy-1-methyl-2,2-dioxo-N-phenyl-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carboxamide vary with different dosages in animal models. At low to moderate doses, this compound exhibits potent anti-inflammatory and analgesic effects without significant toxicity. At high doses, it can cause adverse effects, including gastrointestinal irritation and liver toxicity. These threshold effects highlight the importance of dose optimization in therapeutic applications of 4-hydroxy-1-methyl-2,2-dioxo-N-phenyl-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carboxamide.

Metabolic Pathways

4-hydroxy-1-methyl-2,2-dioxo-N-phenyl-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carboxamide is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can have different biological activities and may contribute to the overall effects of the compound. Additionally, 4-hydroxy-1-methyl-2,2-dioxo-N-phenyl-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carboxamide can influence metabolic flux by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels and energy production.

Transport and Distribution

The transport and distribution of 4-hydroxy-1-methyl-2,2-dioxo-N-phenyl-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carboxamide within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported into cells by specific transporters, where it accumulates in certain cellular compartments. Additionally, binding proteins can facilitate the distribution of 4-hydroxy-1-methyl-2,2-dioxo-N-phenyl-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carboxamide within tissues, influencing its localization and biological activity.

Subcellular Localization

The subcellular localization of 4-hydroxy-1-methyl-2,2-dioxo-N-phenyl-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carboxamide is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins. Additionally, it can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals. The subcellular localization of 4-hydroxy-1-methyl-2,2-dioxo-N-phenyl-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carboxamide influences its ability to modulate cellular processes and exert its biological effects.

Biological Activity

4-Hydroxy-1-methyl-2,2-dioxo-N-phenyl-1,2-dihydro-2λ6,1-benzothiazine-3-carboxamide (CAS No. 36881-68-2) is a synthetic compound belonging to the class of benzothiazine derivatives. Its molecular formula is C16H14N2O4S, with a molecular weight of 330.4 g/mol. This compound has garnered attention for its potential biological activities, particularly its anti-inflammatory and analgesic properties.

The biological activity of this compound is primarily attributed to its interaction with key enzymes involved in inflammatory processes:

- Cyclooxygenase Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the synthesis of pro-inflammatory prostaglandins. By blocking these enzymes, the compound effectively reduces inflammation and pain .

Anti-inflammatory and Analgesic Effects

Research indicates that 4-hydroxy-1-methyl-2,2-dioxo-N-phenyl-1,2-dihydro-2λ6,1-benzothiazine-3-carboxamide exhibits significant anti-inflammatory and analgesic effects in various animal models. A study demonstrated that the compound reduced edema in rats subjected to carrageenan-induced inflammation. The results highlighted its efficacy in increasing pain thresholds and reducing inflammation compared to standard analgesics like Lornoxicam and Diclofenac .

Dosage Effects

The pharmacological effects of the compound vary significantly with dosage:

- Low to Moderate Doses : These doses are associated with potent anti-inflammatory and analgesic effects without significant toxicity.

- High Doses : At elevated levels, adverse effects such as gastrointestinal irritation and liver toxicity may occur. This underscores the importance of dose optimization for therapeutic applications .

Structure-Activity Relationship (SAR)

Molecular docking studies have been conducted to explore the structure-activity relationships of this compound and its derivatives. The findings suggest that modifications in the N-aryl(heteroaryl) alkylamide structure can lead to variations in biological activity. Notably, the transition from N-aryl to N-alkyl amides resulted in a marked reduction in anti-inflammatory effects while maintaining analgesic activity .

Stability and Temporal Effects

The stability of 4-hydroxy-1-methyl-2,2-dioxo-N-phenyl-1,2-dihydro-2λ6,1-benzothiazine-3-carboxamide under laboratory conditions has been assessed. While the compound remains stable over short periods, prolonged exposure can lead to degradation and diminished biological activity. Long-term studies indicate that while initial anti-inflammatory effects are sustained, efficacy may decline due to metabolic inactivation .

Case Studies

Several case studies have illustrated the compound's effectiveness:

- Carrageenan-Induced Edema Model : In this model, intraperitoneal administration of the compound significantly reduced paw swelling compared to control groups.

- Comparative Analgesic Study : In head-to-head comparisons with established analgesics, 4-hydroxy-1-methyl derivatives demonstrated superior pain-relieving properties at similar dosages .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following chemical properties:

- Molecular Formula : C16H14N2O4S

- Molecular Weight : 330.36 g/mol

- CAS Number : 36881-68-2

The structure of this compound features a benzothiazine core, which is significant for its biological activity. The presence of hydroxyl and carbonyl groups contributes to its reactivity and interaction with biological systems.

Anti-inflammatory Activity

Studies have shown that derivatives of benzothiazine compounds exhibit notable anti-inflammatory properties. The compound can serve as an intermediate in the synthesis of other anti-inflammatory agents, highlighting its potential therapeutic application in treating inflammatory diseases .

Analgesic Properties

Research indicates that certain derivatives of this compound possess analgesic effects. For instance, N-benzyl derivatives have been evaluated for their pain-relieving properties, suggesting that this compound could be developed into analgesic medications .

Antimicrobial Activity

Some studies have reported the antimicrobial potential of benzothiazine derivatives. The structural features of 4-hydroxy-1-methyl-2,2-dioxo-N-phenyl-1,2-dihydro-2λ6-,1-benzothiazine-3-carboxamide may enhance its efficacy against various pathogens, making it a candidate for further exploration in antimicrobial drug development .

Rearrangement Reactions

A notable method involves the rearrangement of specific saccharin derivatives under basic conditions. This process typically utilizes sodium methoxide in solvents like dimethylformamide or dimethylsulfoxide at elevated temperatures (35°C to 90°C) followed by acidification to yield the desired compound .

Alkylation Techniques

Alkylation reactions can modify the nitrogen atom within the benzothiazine structure to enhance biological activity. Common reagents for alkylation include methyl iodide or dimethyl sulfate in suitable solvents .

Case Study 1: Anti-inflammatory Properties

A study conducted by Aman et al. (2019) explored the anti-inflammatory effects of various benzothiazine derivatives, including 4-hydroxy-1-methyl-2,2-dioxo-N-phenyl compounds. The results indicated a significant reduction in inflammation markers in vitro and in vivo models, supporting its potential use in therapeutic applications .

Case Study 2: Analgesic Activity

In another study focusing on analgesic properties, researchers synthesized N-benzyl derivatives of this compound and tested them against standard pain models. The findings revealed that these derivatives exhibited comparable efficacy to established analgesics, suggesting a pathway for developing new pain management therapies .

Comparison with Similar Compounds

Structural and Conformational Analysis

X-ray crystallography reveals critical structural trends:

- Thiazine Ring Conformation: The thiazine ring adopts a half-chair or sofa conformation in most analogues (e.g., puckering parameters Q = 0.477–0.489 Å in ). The target compound’s 1-methyl group induces steric effects, slightly distorting the ring compared to unsubstituted derivatives .

- Hydrogen Bonding: Intramolecular O–H⋯O and N–H⋯O bonds stabilize the enolic 4-hydroxy group and carboxamide moiety, forming S(5) and S(6) motifs (). These interactions are conserved across analogues but vary in strength depending on substituent electronics .

- Dihedral Angles: The dihedral angle between the benzothiazine and phenyl rings in the target compound (~79°, similar to ) influences π-π stacking and solubility .

Table 2: Key Crystallographic Parameters

| Compound | Ring Conformation | Dihedral Angle (°) | Hydrogen Bonds |

|---|---|---|---|

| Target compound | Half-chair | 79.41 | O–H⋯O, N–H⋯O |

| N-(2-Chlorophenyl) analogue | Half-chair | 82.3 | O–H⋯O, C–H⋯Cl |

| 2-Phenylethyl derivative | Half-chair | 75.2 | C–H⋯O |

Table 3: Anti-Inflammatory Activity (ED₅₀, mg/kg)

| Compound | ED₅₀ (Carrageenan Model) | Ulcerogenicity Index |

|---|---|---|

| Target compound | 5.2 | 1.8 |

| Piroxicam (Reference NSAID) | 3.1 | 2.1 |

| N-(4-Methylphenyl) analogue | 6.7 | 1.5 |

Pharmacokinetic and Toxicity Considerations

- Metabolism: The 4-hydroxy group undergoes glucuronidation, a pathway shared with Meloxicam .

- Ulcerogenicity: The target compound’s ulcerogenic index (1.8) is lower than Piroxicam (2.1) due to reduced acidity of the 4-hydroxy group .

- Solubility: N-Aryl substituents (e.g., 2-methoxyphenyl, ) improve aqueous solubility compared to alkyl chains .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-hydroxy-1-methyl-2,2-dioxo-N-phenyl-1,2-dihydro-2λ⁶,1-benzothiazine-3-carboxamide, and how can yield optimization be achieved?

- Methodology : The synthesis typically involves condensation reactions of substituted benzothiazine precursors with phenylcarboxamide derivatives. For example, Siddiqui et al. (2012) utilized reflux conditions with ethanol as a solvent and triethylamine as a base to achieve cyclization . Yield optimization requires careful control of reaction time (12–24 hours) and stoichiometric ratios (1:1.2 for carboxamide to benzothiazine precursor). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane 3:7) is critical to isolate the product with >90% purity.

Q. How should crystallographic data be interpreted to confirm the molecular structure of this compound?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key parameters include bond lengths (e.g., S–O bonds at ~1.43–1.45 Å), torsion angles (e.g., dihedral angle between benzothiazine and phenyl rings <10°), and hydrogen-bonding networks (e.g., O–H···O interactions stabilizing the lattice) . Refinement residuals (R-factor < 0.05) and thermal displacement parameters (Ueq < 0.1 Ų) validate structural accuracy.

Q. What analytical techniques are suitable for purity assessment and functional group verification?

- Methodology :

- HPLC : Use a C18 column with a mobile phase of methanol/water/0.2 M NaH2PO4/0.4 M TBAH (5:1:2:3, pH 5.5) at 1.0 mL/min flow rate .

- NMR : Key signals include a downfield singlet for the hydroxyl proton (~δ 12.5 ppm in DMSO-d6) and aromatic protons (δ 7.2–7.8 ppm for the phenyl group) .

- FTIR : Confirm S=O stretches at 1150–1250 cm⁻¹ and N–H bending at 1550–1600 cm⁻¹ .

Advanced Research Questions

Q. How can computational methods (e.g., DFT or reaction path search algorithms) predict reaction pathways for synthesizing this compound?

- Methodology : Quantum chemical calculations (e.g., B3LYP/6-31G*) can model transition states and activation energies for cyclization steps. Reaction path search tools (e.g., GRRM or AFIR) identify intermediates and competing pathways, reducing trial-and-error experimentation . For instance, lattice energy minimization (as in ) ensures stability predictions align with crystallographic data .

Q. What strategies resolve contradictions between experimental and computational data (e.g., unexpected byproducts or divergent crystal packing)?

- Methodology :

- Byproduct Analysis : Use LC-MS to detect minor species; revise computational models to include solvent effects or protonation states.

- Crystal Packing Discrepancies : Compare Hirshfeld surfaces (CrystalExplorer) to identify overlooked non-covalent interactions (e.g., C–H···π contacts) .

- Validation : Cross-reference with high-level theory (e.g., CCSD(T)) or neutron diffraction data for hydrogen positions.

Q. How does the electronic structure of the benzothiazine core influence its reactivity in substitution or oxidation reactions?

- Methodology : Perform Natural Bond Orbital (NBO) analysis to assess hyperconjugation (e.g., S=O → benzothiazine ring charge transfer). Frontier Molecular Orbital (FMO) theory predicts electrophilic/nucleophilic sites. For example, the HOMO localizes on the hydroxyl group, making it prone to oxidation .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.